Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate: is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.
Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry: Thiophene derivatives are widely used in organic synthesis and as building blocks for more complex molecules. They are also employed in the development of new materials with unique electronic properties .
Biology and Medicine: In medicinal chemistry, thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the design of new drugs and therapeutic agents .
Industry: Thiophene-based compounds are utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). They also serve as corrosion inhibitors and in other industrial applications .
Mechanism of Action
The mechanism of action of Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, influencing cellular processes and pathways. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to its specific structural features, including the cyclopropyl and sulfamoyl groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives .
Properties
IUPAC Name |
methyl 3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S3/c1-19-13(16)12-11(3-7-21-12)22(17,18)15-9-14(4-5-14)10-2-6-20-8-10/h2-3,6-8,15H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWWDOJHZBFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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